An In-depth Technical Guide to the Physicochemical Properties of Ethyl Phenyl Sulfone
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Phenyl Sulfone
Introduction
Ethyl phenyl sulfone, with the chemical formula C₈H₁₀O₂S, is an organosulfur compound featuring a sulfonyl functional group positioned between a phenyl ring and an ethyl group.[1] This structure imparts a unique combination of stability, polarity, and reactivity, making it a valuable building block and intermediate in various scientific domains.[2][3] Its utility is particularly pronounced in medicinal chemistry, where the sulfone moiety is a key pharmacophore in numerous therapeutic agents, and in materials science for the development of high-performance polymers.[2][3]
This guide provides a comprehensive overview of the core physicochemical properties of ethyl phenyl sulfone, detailed experimental protocols for its characterization and synthesis, and essential safety and handling information tailored for a research and development setting.
Core Physicochemical Properties
The physical and chemical characteristics of ethyl phenyl sulfone are fundamental to its application in synthesis and materials science. These properties dictate its behavior in reaction media, its purification requirements, and its performance in final products.
Structural and Physical Data
A summary of the key identification and physical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 599-70-2 | [2][4][5] |
| Molecular Formula | C₈H₁₀O₂S | [1][2] |
| Molecular Weight | 170.23 g/mol | [1][2][4] |
| Appearance | White to light yellow crystalline powder/solid. | [1] |
| Melting Point | 35-44 °C (Lit. range varies slightly by purity). | [4][5][6] |
| Boiling Point | 103 °C at 1 mmHg. | [6] |
| Density | 1.141 g/cm³ at 20 °C. | [7] |
| Flash Point | 110 °C (230 °F) - closed cup. | [4] |
Solubility Profile
Ethyl phenyl sulfone is sparingly soluble in water due to the hydrophobic nature of the phenyl and ethyl groups.[1] However, the polar sulfonyl group allows for good solubility in a range of common organic solvents. Based on the behavior of structurally similar sulfones, it is readily soluble in polar aprotic solvents such as acetone and ethyl acetate, as well as chlorinated solvents like dichloromethane.[3][8] It also exhibits solubility in alcohols like ethanol.[8] This solubility profile makes it highly versatile for use in a variety of reaction and purification conditions.
Spectroscopic Signature
The structural identity of ethyl phenyl sulfone can be unequivocally confirmed through various spectroscopic techniques.
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¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum provides a clear signature for the ethyl and phenyl groups. The aromatic protons typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The methylene protons (-CH₂-) of the ethyl group are deshielded by the adjacent sulfonyl group and appear as a quartet around δ 3.13 ppm. The methyl protons (-CH₃) appear as a triplet around δ 1.27 ppm.[2]
-
Aromatic Protons (ortho): ~δ 7.91 ppm (multiplet, 2H)
-
Aromatic Protons (meta/para): ~δ 7.58-7.67 ppm (multiplet, 3H)
-
Methylene Protons (-SO₂CH₂-): ~δ 3.13 ppm (quartet, 2H)
-
Methyl Protons (-CH₃): ~δ 1.27 ppm (triplet, 3H)
-
-
¹³C Nuclear Magnetic Resonance (NMR): The carbon spectrum is characterized by signals for the two distinct aliphatic carbons and the aromatic carbons. Approximate chemical shifts are:
-
Aromatic Carbons: δ 127-139 ppm
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Methylene Carbon (-SO₂CH₂-): ~δ 56 ppm
-
Methyl Carbon (-CH₃): ~δ 7 ppm
-
-
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are the strong, characteristic absorption bands of the sulfonyl group. These arise from the symmetric and asymmetric stretching vibrations of the S=O bonds and are typically observed in the ranges of 1325-1290 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[9]
Synthesis and Characterization Protocols
Synthesis: Oxidation of Ethyl Phenyl Sulfide
A reliable and common method for preparing ethyl phenyl sulfone is the oxidation of its corresponding sulfide, ethyl phenyl sulfide. This reaction can be achieved using various oxidizing agents, with hydrogen peroxide being a cost-effective and environmentally benign choice.[10][11]
Caption: Workflow for the synthesis of ethyl phenyl sulfone.
Experimental Protocol:
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, dissolve ethyl phenyl sulfide (1.0 equiv.) in glacial acetic acid.
-
Oxidation: Slowly add 30% hydrogen peroxide (approx. 2.2-3.0 equiv.) dropwise via the addition funnel. Control the rate of addition to maintain the internal reaction temperature, as the oxidation is exothermic.[5]
-
Reaction: After the addition is complete, heat the mixture at reflux and monitor the reaction's progress using thin-layer chromatography (TLC) until the starting sulfide is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure ethyl phenyl sulfone.
Characterization: Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is a highly accurate method for determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline solid.[4][13]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Ethyl phenyl sulfone(599-70-2) 1H NMR spectrum [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Ethyl phenyl sulfone(599-70-2) MS [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
